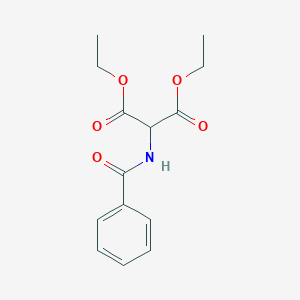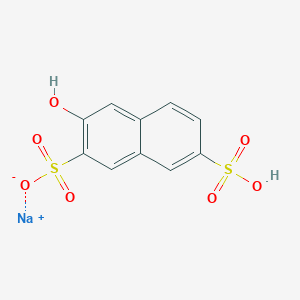
Sodium 3-hydroxy-2,7-naphthalenedisulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-hydroxy-2,7-naphthalenedisulfonate (SND) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. SND is a water-soluble compound that is commonly used in various laboratory experiments, particularly in the field of biochemistry and molecular biology.
Aplicaciones Científicas De Investigación
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has numerous scientific research applications, particularly in the field of biochemistry and molecular biology. It is commonly used as a buffer in biochemical assays, as it helps to maintain the pH of the solution. Sodium 3-hydroxy-2,7-naphthalenedisulfonate is also used as a dye in electrophoresis, where it helps to visualize DNA and RNA molecules. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate is not fully understood, but it is believed to involve the interaction of the compound with various biomolecules. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to interact with DNA and RNA molecules, as well as with proteins. The compound is also known to have antioxidant properties, which may contribute to its mechanism of action.
Efectos Bioquímicos Y Fisiológicos
Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, particularly in vitro. The compound has been shown to inhibit the growth of cancer cells, as well as to reduce inflammation in vitro. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments is its water solubility, which makes it easy to work with. Additionally, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is relatively inexpensive and readily available. However, one of the limitations of using Sodium 3-hydroxy-2,7-naphthalenedisulfonate is that it can be toxic in high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are numerous future directions for research involving Sodium 3-hydroxy-2,7-naphthalenedisulfonate. One potential area of research is the development of new pharmaceuticals and agrochemicals using Sodium 3-hydroxy-2,7-naphthalenedisulfonate as a starting material. Additionally, further research is needed to fully understand the mechanism of action of Sodium 3-hydroxy-2,7-naphthalenedisulfonate and its potential applications in various fields. Finally, more research is needed to determine the safety and toxicity of Sodium 3-hydroxy-2,7-naphthalenedisulfonate in various concentrations and applications.
Conclusion
In conclusion, Sodium 3-hydroxy-2,7-naphthalenedisulfonate is a unique chemical compound that has numerous scientific research applications. It is commonly used as a buffer in biochemical assays, as a dye in electrophoresis, and in the synthesis of various organic compounds. Sodium 3-hydroxy-2,7-naphthalenedisulfonate has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells and reducing inflammation. While there are limitations to using Sodium 3-hydroxy-2,7-naphthalenedisulfonate in lab experiments, its water solubility and availability make it a valuable tool for researchers in various fields.
Métodos De Síntesis
Sodium 3-hydroxy-2,7-naphthalenedisulfonate can be synthesized through a multi-step process involving the reaction of 3-hydroxy-2,7-naphthalenedisulfonic acid with sodium hydroxide. The reaction results in the formation of a sodium salt of the compound, which is then purified through recrystallization. The final product is a white crystalline powder that is highly soluble in water.
Propiedades
Número CAS |
15883-57-5 |
|---|---|
Nombre del producto |
Sodium 3-hydroxy-2,7-naphthalenedisulfonate |
Fórmula molecular |
C10H7NaO7S2 |
Peso molecular |
326.3 g/mol |
Nombre IUPAC |
sodium;3-hydroxy-7-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O7S2.Na/c11-9-4-6-1-2-8(18(12,13)14)3-7(6)5-10(9)19(15,16)17;/h1-5,11H,(H,12,13,14)(H,15,16,17);/q;+1/p-1 |
Clave InChI |
HIDQFDQPFRGEAF-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Otros números CAS |
16239-14-8 15883-57-5 |
Números CAS relacionados |
148-75-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



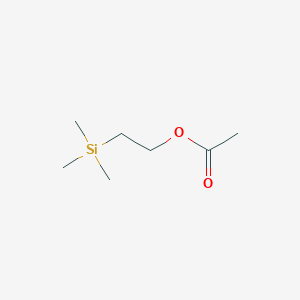
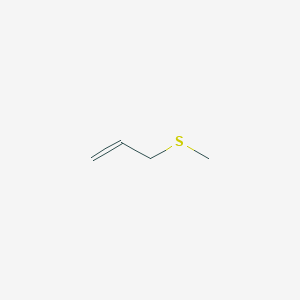
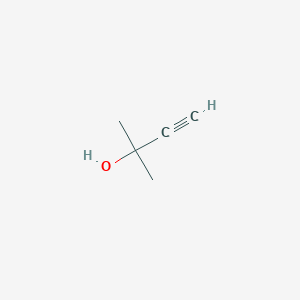
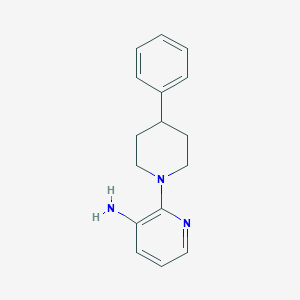
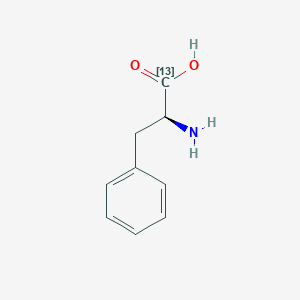

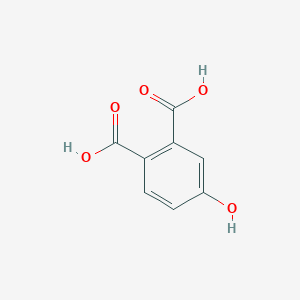
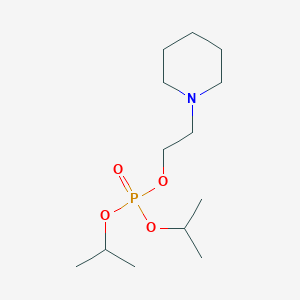
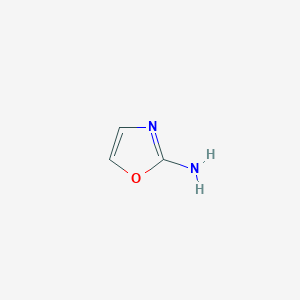
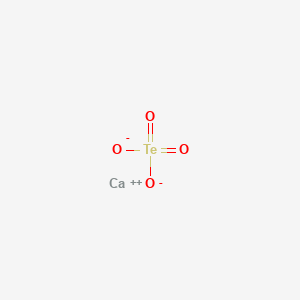
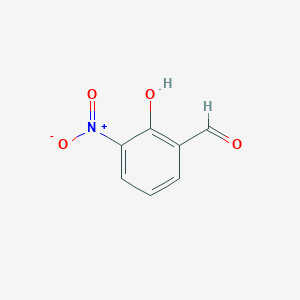
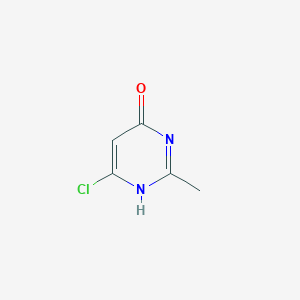
![6-[2-(3,4-Dimethoxyphenyl)ethylamino]-6-oxohexanoic acid](/img/structure/B105154.png)
